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Compound of Interest

Compound Name: 5-Methyl-2-pyridinesulfonamide

Cat. No.: B143914

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-
pyridinesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the key spectroscopic data—Mass
Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)
Spectroscopy—for the chemical compound 5-Methyl-2-pyridinesulfonamide. As an important
structural motif in medicinal chemistry, a thorough understanding of its spectroscopic signature
is crucial for synthesis confirmation, quality control, and metabolite identification. This
document moves beyond a simple data summary, offering insights into the principles of
analysis, detailed experimental protocols, and an expert interpretation of the spectral features.

Molecular Identity and Structure

5-Methyl-2-pyridinesulfonamide is an arylsulfonamide derivative of pyridine. Its structure,
confirmed by its chemical formula and molecular weight, forms the basis for all subsequent
spectroscopic interpretation.[1][2]

e Molecular Formula: CeHsN202S
e Molecular Weight (Isotopic): 172.03 g/mol

e Monoisotopic Mass: 172.03064868 Da[1]
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e CAS Number: 65938-77-4[2]

Caption: Chemical structure of 5-Methyl-2-pyridinesulfonamide.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 5-Methyl-2-pyridinesulfonamide, high-resolution
mass spectrometry (HRMS) provides unambiguous confirmation of its molecular formula, while
tandem MS (MS/MS) reveals its structural characteristics through controlled fragmentation.

Principles and Causality

In electrospray ionization (ESI), the molecule is typically protonated to form the
pseudomolecular ion [M+H]*. The high mass accuracy of modern analyzers like Orbitrap or FT-
ICR allows the measured mass to be matched to the theoretical mass of CeHoN202S* with
parts-per-million (ppm) precision, confirming the elemental formula.

Collision-induced dissociation (CID) of the [M+H]* ion induces fragmentation. A hallmark of
arylsulfonamides is the neutral loss of sulfur dioxide (SOz), a stable small molecule.[3][4] This
process involves the cleavage of the C-S and S-N bonds and is often a dominant pathway in
the fragmentation spectrum.[3]

Proposed Key Fragmentation Pathway

The fragmentation cascade provides a structural fingerprint of the molecule.

[M+H]* - SO (64 Da) [M+H - SO2]* - CHa [CsHsN2]*
m/z = 173.038 m/z = 109.055 m/z = 93.045

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation of 5-Methyl-2-pyridinesulfonamide.

Interpretation of Fragmentation:
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e Precursor lon [M+H]* (m/z 173.038): The protonated molecule is the starting point for
MS/MS analysis.

e Loss of SOz (m/z 109.055): The most characteristic fragmentation is the elimination of a
neutral sulfur dioxide molecule (64 Da).[3] This yields the 5-methyl-2-aminopyridine cation, a
highly stable fragment.

o Further Fragmentation (e.g., m/z 93.045): The m/z 109 fragment may undergo further
fragmentation, such as the loss of methane (CHa4), although this is a less common pathway.

Experimental Protocol: LC-MS/IMS

o Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 pg/mL
with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

o Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um) with a
gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over several minutes.

e Mass Spectrometry (ESI+):
o Full Scan (MS1): Acquire data from m/z 100-300 to identify the [M+H]* ion at ~173.04.

o Tandem MS (MS2): Isolate the precursor ion (m/z 173.04) and apply collision energy (e.g.,
15-30 eV) to induce fragmentation. Acquire the product ion spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is
an excellent technique for confirming the presence of the key sulfonamide and pyridine
moieties.

Principles and Causality

Specific bonds and functional groups absorb infrared radiation at characteristic frequencies,
causing them to vibrate (stretch, bend). The strong dipole moments of the S=0O and N-H bonds
in the sulfonamide group lead to intense, easily identifiable absorption bands. The positions of
these bands provide direct evidence for the molecule's functional makeup.
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Predicted Characteristic IR Absorption Bands

While an experimental spectrum is definitive, the expected absorption frequencies for 5-

Methyl-2-pyridinesulfonamide can be reliably predicted based on extensive empirical data for

related compounds.[5][6]

Wavenumber . . . .
Vibration Type Functional Group Intensity
(cm™)
N-H Asymmetric ,
3390-3320 -SO2NH:2 Medium-Strong
Stretch
N-H Symmetric )
3280-3230 -SO2NH:2 Medium
Stretch
3100-3000 Aromatic C-H Stretch Pyridine Ring Medium-Weak
2980-2850 Aliphatic C-H Stretch -CHs Medium-Weak
C=N, C=C Ring o ) )
1600-1550 Pyridine Ring Medium-Strong
Stretch
SO2 Asymmetric
1345-1315 -S02-NH:z Strong
Stretch
SO2 Symmetric
1185-1145 -SO2-NH2 Strong
Stretch
925-900 S-N Stretch S-NH:2 Medium

Expertise & Experience: The two distinct bands for the SOz group (asymmetric and symmetric)

and the two bands for the primary amine N-H stretch are cornerstone identifiers for a primary

sulfonamide. Their presence and high intensity provide trustworthy confirmation of this

functional group.

Experimental Protocol: Attenuated Total Reflectance

(ATR)-FTIR

o Sample Preparation: No special preparation is needed for a solid sample. Place a small

amount of the powdered 5-Methyl-2-pyridinesulfonamide directly onto the ATR crystal
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(e.g., diamond or germanium).

o Data Acquisition:
o Acquire a background spectrum of the clean, empty ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm1,

o Data Analysis: The resulting spectrum should be background-corrected and analyzed for the

key peaks listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of a molecule. *H NMR identifies the number and connectivity of protons, while 13C
NMR reveals the chemical environment of each carbon atom.

Principles and Causality

Atomic nuclei with non-zero spin (like *H and 13C) behave like tiny magnets. In an external
magnetic field, they align in specific orientations. The precise energy required to flip these
nuclei from one state to another is measured as a chemical shift (d), reported in parts per
million (ppm). This shift is highly sensitive to the local electronic environment. Electron-
withdrawing groups, like the sulfonamide, pull electron density away from nearby nuclei,
"deshielding” them and causing them to resonate at a higher chemical shift (downfield).

Predicted *H NMR Spectrum

The prediction is based on the known effects of substituents on a pyridine ring. The -SO2NH:
group is strongly electron-withdrawing, significantly deshielding the adjacent proton (H-3) and
the proton para to it (H-6). The methyl group is weakly electron-donating. Data from analogous
compounds like 2-amino-5-methylpyridine is used to refine these predictions.[7]
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Predicted Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~8.55 d

1H

H-6

Ortho to the ring
nitrogen and
para to the
electron-
withdrawing
SO:zNH:z group,
causing strong
deshielding.

~8.05 d

1H

H-3

Ortho to the
strongly electron-
withdrawing
SO:z2NH:z group,
causing
significant

deshielding.

~7.85 dd

1H

H-4

Meta to both the
SOzNH:z group
and the methyl

group.

~7.50 brs

2H

-SO2NH:2

Protons on
nitrogen; often
broad and may
exchange with
D20.[5]

~2.45 S

3H

-CHs

Standard
chemical shift for
a methyl group
attached to an

aromatic ring.

Expected Coupling Constants (J): Js,s = 8.5 Hz; Ja,6 = 2.5 Hz
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Predicted *C NMR Spectrum

The electron-withdrawing sulfonamide group strongly deshields the carbon it is attached to (C-
2), while the methyl group has a smaller shielding effect.

Predicted Shift (6, ppm) Assignment Rationale

Ipso-carbon attached to the

highly electronegative

~160.0 C-2 _ o
sulfonamide group, resulting in
extreme deshielding.

Ortho to the ring nitrogen,

~152.0 C-6
deshielded.

Influenced by both

~138.0 C-4 .
substituents.

Ipso-carbon attached to the

~135.0 C-5

methyl group.

Shielded relative to other ring
~121.0 C-3 carbons but deshielded by the
adjacent SOz2NH:z group.

Typical shift for an aromatic
~18.5 -CHs
methyl carbon.

Experimental Protocol: NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 5-Methyl-2-pyridinesulfonamide in ~0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIz) in a 5 mm NMR tube. DMSO-ds is often
preferred for sulfonamides to clearly observe the N-H protons.

o Data Acquisition (e.g., 400 MHz spectrometer):
o H NMR: Acquire a standard one-dimensional proton spectrum.

o 13C NMR: Acquire a proton-decoupled 13C spectrum.
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o 2D NMR (Optional but Recommended): Run COSY (*H-'H correlation) and HSQC (*H-3C
correlation) experiments to unambiguously assign proton and carbon signals and confirm
connectivity.

o Data Processing: Process the data (Fourier transform, phase correction, baseline correction)
and reference the chemical shifts to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm
for 1H and 39.52 ppm for 13C).

Conclusion

The structural elucidation of 5-Methyl-2-pyridinesulfonamide is reliably achieved through a
combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance
spectroscopy. Mass spectrometry confirms the molecular formula and reveals a characteristic
loss of SOz upon fragmentation. IR spectroscopy provides definitive evidence for the key
sulfonamide and pyridine functional groups. Finally, *H and 13C NMR spectroscopy map out the
complete atomic connectivity, with chemical shifts governed by the predictable electronic
effects of the sulfonamide and methyl substituents on the pyridine ring. The protocols and
predictive data herein serve as a robust reference for any scientist working with this important
chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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